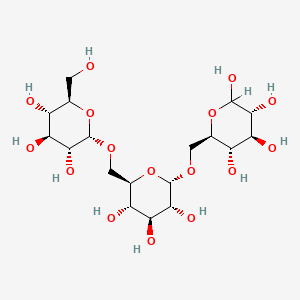

Isomaltotriose

Description

Contextual Significance of Isomaltooligosaccharides in Glycoscience

Isomaltooligosaccharides (IMOs) are a group of glucose oligomers that include not only isomaltotriose but also isomaltose (B16258), panose (B1197878), and other longer-chain oligosaccharides. wikipedia.org These compounds are characterized by the presence of α-D-(1,6)-glycosidic linkages. wikipedia.org While human intestinal enzymes readily break down the α(1,4)-glycosidic bonds found in common starches, the α(1,6)-linkages in many IMOs are more resistant to digestion. wikipedia.org This resistance to digestion is a key factor in their classification as prebiotics, which are non-digestible food ingredients that can stimulate the growth and activity of beneficial bacteria in the colon. ffhdj.comembrapa.br

The study of IMOs, including this compound, is a significant area within glycoscience, the study of the structure, biosynthesis, and biology of carbohydrates. glyco.ac.ru Their potential to modulate gut microbiota and their low glycemic index have made them a focus of research in nutrition and food science. pnfs.or.krnih.gov IMOs are found naturally in some fermented foods like soy sauce and sake, but for commercial use, they are typically produced by the enzymatic treatment of starch. wikipedia.orgpnfs.or.kr

The enzymatic synthesis of IMOs is a subject of extensive research, with scientists exploring various enzymes and reaction conditions to optimize the yield and purity of specific oligosaccharides like this compound. tandfonline.comoup.comnih.gov For instance, enzymes like α-glucosidase and dextransucrase are used to create these α-1,6-linkages from substrates like maltose (B56501) and sucrose (B13894). embrapa.broup.com

Historical Perspectives in this compound Research Development

The history of research into sugars like this compound is intertwined with the broader history of carbohydrate chemistry and the understanding of metabolic diseases such as diabetes. nih.govuni-muenchen.de The identification and characterization of different sugar isomers and their linkages was a gradual process that relied on advancements in chemical analysis techniques. nih.gov

The study of dextrans, which are polysaccharides with a backbone of α(1,6)-linked glucose units, provided an early context for understanding the structure of molecules like this compound. sigmaaldrich.com Isomaltose and this compound are essentially the di- and trisaccharide building blocks of class 1 dextrans. sigmaaldrich.com The name "dextran" itself was coined in 1874 by Scheibler. sigmaaldrich.com

Early research into enzymatic synthesis laid the groundwork for the production of specific oligosaccharides. It has been known for some time that enzymes called glycosidases could not only break down sugars but also, under certain conditions, synthesize them. tandfonline.com This understanding was crucial for developing methods to produce this compound and other IMOs on a larger scale. The use of dextransucrase from Leuconostoc mesenteroides for synthesizing isomalto-oligosaccharides dates back to studies in the mid-20th century. embrapa.br More recent research has focused on optimizing these enzymatic processes for industrial applications. embrapa.br

The development of sophisticated analytical techniques, such as various forms of chromatography, has been pivotal in separating and identifying individual oligosaccharides like this compound from complex mixtures produced during enzymatic synthesis. mdpi.com This has allowed for a more detailed study of their specific properties and functions.

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12+,13-,14-,15+,16+,17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWBNHMXJMCXLU-BLAUPYHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317190 | |

| Record name | Isomaltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3371-50-4 | |

| Record name | Isomaltotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3371-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomaltotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOMALTOTRIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3L3XYP7MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Enzymatic Biosynthesis and Production Methodologies for Isomaltotriose

Enzymatic Pathways for Isomaltotriose Synthesis

The creation of this compound, a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds, is predominantly achieved through enzymatic synthesis. acs.org This biotechnological approach is often preferred over chemical methods due to its high specificity, which allows for the production of targeted oligosaccharides with high yields under moderate reaction conditions. acs.org The core of these methods lies in the use of specific enzymes, mainly from the glycoside hydrolase (GH) families, which are capable of catalyzing the necessary reactions to form the α-(1→6) linkages characteristic of this compound. acs.orgnih.gov

Transglycosylation Mechanisms in this compound Formation

Transglycosylation is the fundamental enzymatic reaction responsible for the synthesis of this compound and other isomalto-oligosaccharides (IMOs). nih.govresearchgate.net This process is carried out by retaining glycoside hydrolases, which employ a double displacement mechanism. researchgate.net In the first step, a nucleophilic residue (typically aspartic or glutamic acid) in the enzyme's active site attacks a glycosidic bond of a donor substrate, such as maltose (B56501) or sucrose (B13894), forming a covalent glycosyl-enzyme intermediate. nih.govresearchgate.net In the second step, this glycosyl moiety is transferred to an acceptor molecule. nih.govresearchgate.net If the acceptor is a water molecule, the result is hydrolysis. nih.gov However, if the acceptor is another carbohydrate molecule (like glucose or another maltose molecule), a new glycosidic bond is formed, resulting in a transglycosylation product. nih.govtandfonline.com For this compound synthesis, the enzyme specifically facilitates the formation of an α-(1→6) linkage between the transferred glucosyl unit and the acceptor. nih.gov The efficiency and product profile of the transglycosylation reaction are influenced by the enzyme's structural characteristics, its preference for certain acceptors, and the reaction conditions. nih.govnih.gov

Hydrolysis-Transglycosylation Equilibrium in this compound Production

Enzymatic production of this compound is characterized by a kinetic competition between transglycosylation and hydrolysis, as both reactions are catalyzed by the same glycoside hydrolase. asm.orgunimas.my The balance between these two pathways is a critical factor determining the maximum yield of the desired oligosaccharide. nih.govwur.nl Several strategies are employed to shift the equilibrium in favor of transglycosylation:

High Substrate Concentration: Increasing the concentration of the acceptor substrate (e.g., glucose) relative to water favors the transglycosylation reaction. nih.govwur.nl At high concentrations of carbohydrates, these molecules are more likely to act as acceptors than water, leading to higher oligosaccharide yields. rug.nl Conversely, high concentrations of the donor substrate can sometimes lead to substrate inhibition. researchgate.net

Low Water Activity: Reducing the water content in the reaction medium can suppress the competing hydrolysis reaction. nih.gov This can be achieved by using organic-aqueous biphasic systems, which have been shown to improve the yield of IMOs. For instance, a butyl acetate-aqueous system increased the ratio of transglycosylation to hydrolysis and boosted the final IMO yield. nih.gov

Temperature Optimization: Temperature can differentially affect the rates of hydrolysis and transglycosylation. wur.nl In some systems, an increase in temperature can favor transglycosylation over hydrolysis, leading to both a faster reaction and a higher yield of oligosaccharides. wur.nl

The ratio of transglycosylation to hydrolysis (T/H ratio) is a key metric for assessing an enzyme's suitability for oligosaccharide synthesis. nih.gov Enzymes and reaction conditions that provide a high T/H ratio are sought after for efficient this compound production. nih.gov

Role of Specific Glycoside Hydrolases in this compound Generation

The synthesis of this compound relies on several specific types of glycoside hydrolases, each with unique properties and substrate specificities. The selection of the appropriate enzyme is crucial for optimizing the production process.

α-Glucosidases (EC 3.2.1.20) from the GH31 family are prominently used for producing IMOs, including this compound. nih.govnih.gov These enzymes are known for their transglycosylation activity, which allows them to synthesize new α-glucosidic linkages. researchgate.netrug.nlnih.gov For example, the α-glucosidase from Aspergillus niger is widely recognized for its ability to catalyze transglycosylation, forming α-1,6 linkages to produce isomaltose (B16258) and panose (B1197878) from maltose. nih.govnih.gov this compound is subsequently formed as the reaction progresses. nih.gov Similarly, α-glucosidases from other fungal sources like Aspergillus sojae and Myceliophthora thermophila have been shown to effectively synthesize α-(1→6) linked glucooligosaccharides. rug.nlnih.gov The product specificity can be modulated by controlling the reaction time and the relative concentrations of donor and acceptor substrates. nih.gov

Table 1: Research Findings on this compound Production using α-Glucosidases

| Enzyme Source | Substrate(s) | Key Products | Max Yield/Concentration | Reference |

| Aspergillus niger | Maltose | Panose, Isomaltose, this compound | 50.83% (Total IMOs) | nih.govnih.gov |

| Aspergillus nidulans | Isomaltose | This compound | Not specified | nih.gov |

| Myceliophthora thermophila (MT31α1) | Maltose | IMOs | >40% conversion | rug.nl |

Dextranases (EC 3.2.1.11) are enzymes that primarily catalyze the hydrolysis of α-(1→6) glycosidic bonds within dextran (B179266), a glucose polysaccharide. This hydrolytic action can be controlled to produce specific isomalto-oligosaccharides. siirt.edu.tr By using endo-dextranases, which cleave internal linkages, dextran can be broken down into smaller fragments, including a high proportion of this compound. nih.gov For example, an endo-dextranase from a Fusarium sp. was shown to produce this compound from dextran with a final yield of about 62%. nih.govtandfonline.com Similarly, a dextranase (B8822743) from the marine bacterium Arthrobacter sp. yielded this compound as one of its main hydrolysis products. mdpi.com While primarily hydrolytic, these enzymes provide a direct pathway to this compound from a polymeric substrate. siirt.edu.tr

Table 2: Research Findings on this compound Production using Dextranases

| Enzyme Source | Substrate | Key Product(s) | Max Yield/Concentration | Reference |

| Fusarium sp. | Dextran T-2000 | This compound | ~62% | nih.govtandfonline.com |

| Arthrobacter sp. (Marine) | Dextran | This compound, Isomaltotetraose | Not specified | mdpi.com |

| Penicillium lilacinum | Dextran | Isomaltose, this compound | Not specified | siirt.edu.trresearchgate.net |

α-Glucanotransferases and maltogenic amylases represent another important class of enzymes for IMO production. redalyc.orgresearchgate.net Maltogenic amylases (EC 3.2.1.133) are particularly efficient as they possess both α-(1,4)-hydrolysis and α-(1,6)-transglycosylation activities. redalyc.org This dual functionality allows them to break down liquefied starch into smaller malto-oligosaccharides and simultaneously transfer glucose units to form IMOs in a more streamlined process than traditional multi-step methods. redalyc.orgnih.gov

The efficiency of IMO production can be further enhanced by the combined action of different enzymes. redalyc.orgresearchgate.net For instance, the concurrent use of an α-glucanotransferase from Thermotoga maritima and a maltogenic amylase from Bacillus stearothermophilus has been reported to significantly increase the yield of IMOs from starch. redalyc.orgresearchgate.netresearchgate.net The α-glucanotransferase synthesizes larger malto-oligosaccharides which are then favorably hydrolyzed and converted into IMOs by the maltogenic amylase, demonstrating a synergistic effect. researchgate.netresearchgate.net This cooperative action can lead to higher yields in shorter reaction times. researchgate.net

Dextranases in this compound Production

Microbial Systems for this compound Bioproduction

The biotechnological production of this compound leverages various microbial systems, including genetically engineered yeasts and naturally proficient bacterial and fungal species. These microorganisms serve as efficient biocatalysts, either through the expression of specific enzymes or as whole-cell factories, to synthesize isomaltooligosaccharides (IMOs) like this compound.

Recombinant Yeast Strains in this compound Synthesis (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a well-established host for recombinant protein production and has been engineered for the synthesis of isomaltooligosaccharides (IMOs). nih.govnih.gov A key strategy involves expressing the α-glucosidase enzyme from fungi like Aspergillus niger in S. cerevisiae. nih.govnih.govacs.org This enzyme possesses the necessary transglycosylating activity to convert substrates like maltose into IMOs, which include isomaltose, panose, and this compound. nih.govacs.org

In one approach, the aglA gene from Aspergillus niger, which codes for α-glucosidase, was expressed in S. cerevisiae under the control of a galactose-inducible promoter. nih.govnih.govacs.org The recombinant yeast cells successfully produced and secreted the enzyme. nih.govacs.org Research showed that when using maltose as the substrate, the primary transglycosylation product after 8 hours of incubation was panose, while isomaltose became the dominant product after 24 hours. nih.govnih.govresearchgate.net

To streamline the production process and facilitate catalyst reuse, a method was developed to anchor the α-glucosidase to the yeast cell surface. nih.govnih.govacs.org This was achieved by fusing the aglA gene with glycosylphosphatidylinositol (GPI) anchor sequences from the yeast's own SED1 gene. nih.govacs.org This modification resulted in the stable attachment of the enzyme to the cell membrane, allowing the whole recombinant yeast cells to be used directly as a biocatalyst in successive production batches. nih.govnih.gov This whole-cell catalyst approach simplifies enzyme recovery and reuse, a significant advantage for industrial applications. acs.org

Bacterial and Fungal Platforms for this compound Production (e.g., Bacillus subtilis, Flavobacterium sp., Fusarium sp.)

Various bacterial and fungal species are natural producers of enzymes capable of synthesizing this compound and other IMOs. These microorganisms are cultivated for their ability to secrete specific dextranases or transglucosidases that act on suitable substrates.

Bacillus subtilis , a gram-positive bacterium generally recognized as safe (GRAS) by the FDA, is a preferred organism for many industrial fermentation processes due to its non-pathogenic nature and its capacity for large-scale extracellular enzyme production. mdpi.com Strains like Bacillus subtilis AP-1 have been utilized to produce a series of long-chain IMOs (with a degree of polymerization from 2 to 14) directly from maltose. mdpi.com In a controlled fermentation process using 50 g/L of maltose, a total IMO yield of 36.33 g/L was achieved after 36 hours, representing a 72.7% conversion yield. mdpi.com This method has the advantage of producing IMOs with minimal contamination from residual glucose and maltose. mdpi.com Another strain, B. subtilis SS-76, has been shown to convert maltose primarily into panose. nih.gov

Flavobacterium sp. , specifically strain M-73, produces an extracellular dextranase (dextranase II) that yields this compound as the main product from dextran. tandfonline.comtandfonline.com The enzyme was purified and characterized, revealing a molecular weight of 114,000 and optimal activity at pH 7.0 and 35°C. tandfonline.comtandfonline.com This dextranase demonstrates a high specificity for consecutive α-1,6-glucosidic linkages and can hydrolyze clinical dextran with a final this compound amount of 63% in the hydrolyzate. tandfonline.comtandfonline.com The purification process for this enzyme involved hydrophobic column chromatography followed by affinity chromatography. tandfonline.comtandfonline.com

Fusarium sp. has also been identified as a source of an this compound-producing endo-dextranase. nih.govtandfonline.comoup.com The enzyme, purified from the culture broth of a Fusarium species, acts on dextran to produce a large quantity of this compound, with minor amounts of isomaltose and glucose. nih.govoup.com The final yield of this compound from dextran T-2000 was approximately 62%. nih.govtandfonline.comoup.com The enzyme has a molecular mass of about 69 kDa and exhibits optimal activity at a pH of 6.5 and a temperature of 35°C. nih.govtandfonline.comoup.com It remains stable over a wide pH range (4.5-11.8) at 4°C. nih.govtandfonline.com

| Microorganism | Enzyme | Substrate | Primary Product(s) | Key Findings/Yield | Reference |

|---|---|---|---|---|---|

| Bacillus subtilis AP-1 | α-glucosidase (transglucosidase activity) | Maltose | Long-chain IMOs (DP 2-14) | 72.7% yield; 36.33 g/L total IMOs from 50 g/L maltose. | mdpi.com |

| Flavobacterium sp. M-73 | Dextranase II | Dextran | This compound | 63% of the hydrolyzate is this compound. | tandfonline.comtandfonline.com |

| Fusarium sp. | Endo-dextranase | Dextran T-2000 | This compound | ~62% final yield of this compound. | nih.govtandfonline.comoup.com |

Process Optimization and Bioreactor Engineering for Enhanced this compound Yield

To make the bioproduction of this compound economically viable, significant efforts are focused on process optimization and bioreactor engineering. The primary goals are to increase the product concentration and purity while reducing production costs.

Strategies for Increasing this compound Concentration and Purity

A major challenge in IMO production is the presence of residual digestible sugars like glucose and maltose in the final product. mdpi.com One effective strategy to enhance purity is the use of yeast fermentation as a purification step. researchgate.net After the enzymatic synthesis of a low-purity IMO syrup, yeast cells, such as Saccharomyces cerevisiae var. diastaticus, can be added. researchgate.net These yeast cells selectively consume the remaining simple sugars (glucose, maltose), leaving behind the non-fermentable IMOs. researchgate.net This method has been shown to increase the purity of the final IMO product, consisting mainly of isomaltose, panose, and this compound, to over 98% of the total sugars after a three-day fermentation. researchgate.net

Process parameter optimization is also crucial. For instance, in a process using sweet potato starch, the pH of the simultaneous saccharification and transglycosylation (SST) reaction was found to significantly impact the concentration of IMOs. researchgate.net The maximum concentration of IMOs (58.39 g/L) was achieved at a pH of 5.0. researchgate.net Further optimization of parameters such as temperature, enzyme dosage, and reaction time in the SST reaction led to a final IMO concentration of 68.85 ± 1.82 g/L. researchgate.net

Application of Immobilized Enzymes in this compound Bioprocesses

Immobilizing enzymes on solid supports is a key technology in bioprocessing that offers several advantages, including enzyme reusability, enhanced stability, and simplified product purification by preventing protein contamination. nih.govuab.catmdpi.com This approach is highly relevant for reducing the operational costs of this compound production. nih.gov

| Parameter | Condition/Finding | Reference |

|---|---|---|

| Support Material | Epoxy-activated resin (Eupergit C) | nih.gov |

| Immobilization Efficiency | 79.61% at optimal conditions (pH 6.0, 2.0 M ionic strength) | nih.gov |

| Optimal Reaction System | Butyl acetate (B1210297)/buffer biphasic system (25:75, v/v) | nih.gov |

| Maximum IMO Yield | 50.83% (w/w) | nih.gov |

| Optimal pH (Immobilized) | 4.5 (Shift from 5.5 for free enzyme) | nih.gov |

| Key Advantage | Facilitated separation and reuse of the enzyme. | nih.govuab.cat |

Mechanistic Studies on Isomaltotriose Enzymatic Hydrolysis and Degradation Kinetics

Enzymatic Hydrolysis Specificity towards Isomaltotriose

The enzymatic breakdown of this compound is a highly specific process mediated by a class of enzymes known as glycoside hydrolases. These enzymes exhibit remarkable precision in recognizing and cleaving the α-(1→6) glycosidic linkages that characterize this sugar.

Enzymes that hydrolyze this compound, such as dextran (B179266) glucosidase and oligo-1,6-glucosidase, are exo-hydrolases. asm.orgd-nb.info This means they act on the non-reducing end of the sugar, sequentially cleaving the terminal α-(1→6) glycosidic linkage to release a single glucose molecule. nih.govrcsb.org For instance, dextran glucosidase from Streptococcus mutans specifically hydrolyzes this bond in isomaltooligosaccharides to produce α-glucose. nih.govrcsb.org The process continues until the entire oligosaccharide is broken down into its constituent glucose units. This action is distinct from endo-acting enzymes, which cleave internal bonds within a polysaccharide chain. nih.govmdpi.com The hydrolysis reaction itself proceeds via a double-displacement mechanism, a common pathway for many glycoside hydrolases, which involves the formation of a glycosyl-enzyme intermediate. d-nb.info

The specificity of enzymes for this compound is dictated by the precise architecture of their active sites. In the case of Streptococcus mutans dextran glucosidase, the crystal structure reveals a binding pocket with several subsites that accommodate the glucose residues of this compound. nih.govrcsb.org

The this compound molecule occupies subsites designated as -1, +1, and +2. nih.govrcsb.org The glucose unit at the non-reducing end binds to subsite -1, where recognition is achieved through hydrogen bonds between the enzyme's amino acid residues (Asp60 and Arg398) and the O4 atom of the glucose. nih.govrcsb.org The glucose residue at subsite +1, which is involved in the scissile bond, forms hydrogen bonds with the side chains of Glu371 and Lys275. nih.govrcsb.org A key residue, Val195, is believed to play a crucial role in determining the enzyme's specificity for the α-(1→6) linkage, as its position creates steric hindrance for substrates with other linkage types, like the α-(1→4) bond found in maltose (B56501). nih.gov The precise positioning of the atoms of the α-(1→6) linkage (C1, O6, and C6) in the active site is critical for catalysis. nih.gov

Both oligo-1,6-glucosidases (EC 3.2.1.10) and dextran glucosidases (EC 3.2.1.70) catalyze the hydrolysis of α-(1→6) linkages, but they exhibit different substrate preferences, particularly concerning the chain length of the isomaltooligosaccharide. nih.govnih.gov

Oligo-1,6-glucosidases (O16G) generally show a preference for short-chain isomaltooligosaccharides. d-nb.infonih.gov Their activity decreases significantly as the length of the sugar chain increases. d-nb.info For example, O16Gs from Bacillus species are most active on isomaltose (B16258) and show diminishing activity on longer substrates like this compound, being largely inactive on the polysaccharide dextran. nih.gov Two oligo-1,6-glucosidases from Bifidobacterium longum subsp. longum JCM 7052 were shown to hydrolyze this compound. jst.go.jp

Dextran Glucosidases (also known as Glucan 1,6-α-glucosidases or G16G) , while also capable of hydrolyzing short oligosaccharides, are more efficient at degrading longer-chain substrates, including dextran. d-nb.infonih.gov The dextran glucosidase from Streptococcus mutans efficiently hydrolyzes both short and long-chain isomaltooligosaccharides, with this compound being an excellent substrate. d-nb.info This broader specificity is attributed to structural differences in their active sites compared to O16Gs. d-nb.info

The table below summarizes the characteristics of these enzyme types.

| Enzyme Type | EC Number | Primary Function | Substrate Preference | Activity on this compound | Activity on Dextran |

|---|---|---|---|---|---|

| Oligo-1,6-glucosidase (O16G) | 3.2.1.10 | Endohydrolysis of 1,6-alpha-glucosidic linkages in isomaltose and dextrins. nih.gov | Prefers short-chain isomaltooligosaccharides (e.g., isomaltose). nih.gov | Active. jst.go.jpresearchgate.net | Generally low to no activity. nih.gov |

| Dextran Glucosidase (G16G) | 3.2.1.70 | Exohydrolysis of 1,6-alpha-glucosidic linkages from the non-reducing end of isomaltooligosaccharides and dextran. asm.org | Active on both short and long-chain isomaltooligosaccharides. d-nb.infonih.gov | Highly Active. d-nb.info | Active. nih.gov |

Substrate Recognition and Binding Profiles of this compound-Hydrolyzing Enzymes

This compound Degradation Kinetics in Controlled Environments

Beyond enzymatic action, the stability of this compound can be influenced by physical conditions such as high temperature and pressure, as seen in reactions conducted in subcritical water.

In subcritical water (liquid water at temperatures between 100°C and 374°C under pressure), this compound undergoes hydrolysis. tandfonline.comtandfonline.com The degradation process follows first-order kinetics. tandfonline.comtandfonline.com Studies conducted between 190°C and 240°C show that the rate of degradation increases with temperature, a relationship that can be described by the Arrhenius equation. tandfonline.com The primary products of this hydrolysis are isomaltose and glucose. tandfonline.com The activation energy for the degradation of this compound in subcritical water has been estimated, providing a quantitative measure of the temperature sensitivity of the reaction. tandfonline.com

The table below presents the comparative degradation rate constants for the three isomeric trisaccharides at a specific temperature in subcritical water.

| Trisaccharide | Glycosidic Linkages | Relative Degradation Rate | Key Finding |

|---|---|---|---|

| Maltotriose | α-1,4, α-1,4 | Fastest | The α-(1→4)-glycosidic bond is more susceptible to cleavage in subcritical water than the α-(1→6)-glycosidic bond. tandfonline.comtandfonline.com |

| Panose (B1197878) | α-1,6, α-1,4 | Intermediate | |

| This compound | α-1,6, α-1,6 | Slowest |

Biological Impact and Metabolic Dynamics of Isomaltotriose in Diverse Systems

Isomaltotriose as a Modulator of Gut Microbiota Composition and Function

Isomalto-oligosaccharides, including this compound, function as a versatile intervention strategy to improve gastrointestinal health by modulating the gut microbiota. nih.gov As a prebiotic, this compound resists digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon where it is fermented by specific gut bacteria. jst.go.jpresearchgate.net This selective fermentation leads to significant changes in the composition and function of the gut microbial community. jst.go.jpmdpi.com The modulation of gut microbiota is a key mechanism through which IMOs exert their beneficial health effects. nih.gove-dmj.org

Research has consistently shown that isomalto-oligosaccharides, containing this compound, selectively promote the growth of beneficial gut bacteria, particularly species of Lactobacillus and Bifidobacterium. nih.govjst.go.jp In vitro and in vivo studies have demonstrated this bifidogenic and lactogenic effect. jst.go.jpualberta.ca For instance, supplementation with IMOs has been shown to increase the counts of bifidobacteria and lactobacilli in humans and rats. jst.go.jp

Different genera, and even species within the same genus, exhibit preferences for oligosaccharides of varying lengths. Studies have indicated that bifidobacteria often preferentially metabolize IMOs with a higher degree of polymerization (DP), such as this compound and larger oligomers, whereas lactobacilli may preferentially utilize shorter-chain oligosaccharides like isomaltose (B16258). researchgate.netualberta.ca However, some studies show that certain Lactobacillus strains can also ferment this compound. vup.sk For example, Bifidobacterium breve has been observed to preferentially metabolize this compound, while some lactobacilli metabolize isomaltose more readily. ualberta.ca The growth-promoting effects of IMOs on these probiotic bacteria are a cornerstone of their prebiotic activity. nih.gov

Table 1: Influence of this compound and Isomalto-oligosaccharides (IMOs) on Beneficial Gut Bacteria

| Bacterial Genus/Species | Observed Effect of IMO/Isomaltotriose | Key Findings | References |

|---|---|---|---|

| Bifidobacterium spp. | Growth stimulation | Preferentially metabolize oligosaccharides with a higher degree of polymerization (DP), including this compound. Accumulate glucose during metabolism. | jst.go.jpresearchgate.netualberta.ca |

| Lactobacillus spp. | Growth stimulation | Some species preferentially metabolize short-chain oligosaccharides like isomaltose, while others can ferment this compound. | jst.go.jpresearchgate.netvup.sk |

| Bifidobacterium breve UCC2003 | Growth and enzymatic activity | Possesses α-glucosidase enzymes capable of hydrolyzing this compound. | asm.org |

| Lactobacillus plantarum | Good growth | Grows well when a mixture of IMO and glucose is used as the carbon source. | researchgate.net |

The fermentation of undigested carbohydrates like this compound by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate (B1210297), propionate, and butyrate. nih.govfrontiersin.orgnih.gov These metabolites are crucial for gut health and play a significant role in host energy metabolism. frontiersin.orgnih.gov The production of SCFAs is a central mechanism by which IMOs exert their therapeutic effects. nih.gov Studies have shown that supplementation with IMOs or related compounds like isomaltulose can increase the concentration of SCFAs in the gut. mdpi.comnih.gov

SCFAs serve multiple functions: they provide an energy source for colonocytes (especially butyrate), help maintain the gut's hypoxic environment, and act as signaling molecules. nih.govfrontiersin.orgmetabolon.com The increase in SCFA-producing bacteria, such as Faecalibacterium, has been observed following the consumption of these oligosaccharides. mdpi.com This modulation of microbial metabolites is linked to improved glucose homeostasis and lipid metabolism. metabolon.commdpi.com

Table 2: Short-Chain Fatty Acid (SCFA) Production from this compound/IMO Fermentation

| Short-Chain Fatty Acid | Effect of IMO/Isomaltotriose Fermentation | Associated Benefits | References |

|---|---|---|---|

| Butyrate | Increased production | Primary energy source for colonocytes, enhances intestinal barrier function. | frontiersin.orgmdpi.commetabolon.com |

| Propionate | Increased production | Involved in regulating glucose and lipid metabolism, stimulates secretion of gut hormones. | frontiersin.orgnih.govmdpi.com |

| Acetate | Increased production | Substrate for lipid synthesis in the liver, can cross the blood-brain barrier to influence appetite. | frontiersin.orgmetabolon.com |

The intestinal barrier is a critical component of gut health, preventing the translocation of harmful substances like lipopolysaccharide (LPS) from the gut lumen into the bloodstream. nih.gove-dmj.org Disruption of this barrier is linked to systemic inflammation and various diseases. nih.govfrontiersin.org Supplementation with isomalto-oligosaccharides can help restore and enhance intestinal barrier integrity. nih.govcaldic.com

The mechanisms for this protective effect are multifactorial. The production of SCFAs, particularly butyrate, provides energy to intestinal epithelial cells, which is essential for maintaining the integrity of tight junctions between cells. frontiersin.orgfrontiersin.org By promoting the growth of beneficial bacteria and producing SCFAs, IMOs help maintain a healthy gut environment, reduce intestinal permeability, and regulate immune responses at the mucosal level. nih.govunife.it This contributes to the prevention of intestinal leakage and the alleviation of mucosal inflammation. nih.gov

This compound Metabolism and Short-Chain Fatty Acid Production in the Gut

This compound Metabolic Pathways in Prokaryotic and Eukaryotic Organisms

Prokaryotic and eukaryotic organisms exhibit fundamental differences in their metabolic capabilities. utexas.edu Prokaryotes, particularly bacteria, possess diverse metabolic pathways that allow them to utilize a wide range of substrates, including complex carbohydrates like this compound, that are indigestible by many eukaryotes. khanacademy.org Eukaryotic cells, on the other hand, have more compartmentalized metabolic processes, with specific organelles like mitochondria dedicated to energy production. utexas.edu The metabolism of this compound is primarily a function of specific enzymatic machinery found in certain prokaryotes. jst.go.jpasm.org

Lactic acid bacteria (LAB), a group that includes Lactobacillus and Bifidobacterium, are well-known for their ability to ferment carbohydrates. researchgate.netlallemandanimalnutrition.com Many of these bacteria possess the enzymatic systems required to metabolize isomalto-oligosaccharides. nih.govresearchgate.net The utilization of this compound typically involves specific enzymes called α-glucosidases, which hydrolyze the α-(1→6) glycosidic linkages. jst.go.jpasm.org

In Lactobacillus acidophilus, an intracellular GH13_31 glucan 1,6-α-glucosidase is active on IMOs longer than isomaltose. jst.go.jp In Bifidobacterium breve, two α-glucosidase-encoding genes have been identified, with the resulting enzymes showing hydrolytic activity towards this compound and panose (B1197878). asm.org Some LAB strains may utilize a phosphoenolpyruvate-dependent phosphotransferase system (PTS) to internalize sugars like isomaltose before hydrolysis by a 6-phosphate-α-glucosidase. jst.go.jp The specific preference for oligosaccharides of different lengths varies among LAB strains, reflecting their diverse enzymatic capabilities. researchgate.netvup.sk For example, Bifidobacterium strains have been shown to efficiently use this compound, supported by cell-associated α-glucosidase activity. nih.gov

Table 3: Enzymes in Lactic Acid Bacteria Involved in this compound Utilization

| Enzyme/System | Bacterial Species Example | Function | References |

|---|---|---|---|

| α-Glucosidases (GH13) | Bifidobacterium breve UCC2003, Lactobacillus acidophilus NCFM | Hydrolyze α-(1→6) glycosidic linkages in this compound and other IMOs. | jst.go.jpasm.org |

| Glucan 1,6-α-glucosidase | Lactobacillus reuteri | Metabolizes IMOs. | researchgate.net |

| Phosphoenolpyruvate-dependent phosphotransferase system (PTS) | Lactobacillus acidophilus | Internalizes shorter oligosaccharides like isomaltose for subsequent hydrolysis. | jst.go.jp |

This compound is identified as a natural sugar that can be produced from the enzymatic hydrolysis of dextran (B179266), a complex branched glucan synthesized by bacteria such as Leuconostoc mesenteroides. interchim.commedchemexpress.com It is also found as a component of honey and as a product of glucansucrase activity. nih.govrug.nl The study of metabolites, or metabolomics, helps to identify and quantify small molecules like this compound within a biological system, providing a snapshot of its physiological state. numberanalytics.comfrontiersin.org

In the context of gut health, this compound is a key intermediate metabolite. It is a substrate for bacterial fermentation, and its presence and degradation can be tracked to understand the metabolic activity of the gut microbiota. researchgate.netualberta.ca The appearance of isomaltose in cultures of Bifidobacterium fermenting higher oligosaccharides indicates that isomaltose can be a metabolic byproduct of the breakdown of larger molecules like this compound. ualberta.ca The identification of this compound and its metabolic products in biological samples is crucial for understanding the pathways of carbohydrate fermentation and their impact on host health. medchemexpress.com

This compound Utilization in Lactic Acid Bacteria

This compound in Carbohydrate Homeostasis and Environmental Glycoscience

This compound, a trisaccharide composed of three glucose units linked by α-1,6 glycosidic bonds, plays a notable role in various biological and environmental systems. Its impact ranges from metabolic dynamics during food processing to its function within complex microbial communities.

Dynamics of this compound during Germination and Fermentation Processes

The formation of this compound is a significant event during certain food processing techniques, particularly those involving the germination of grains and subsequent fermentation.

During the germination of cereal grains such as rice, endogenous enzymes are activated to break down complex carbohydrates like starch into simpler sugars to provide energy for the growing seedling. researchgate.net Specifically, the germination of both waxy and non-waxy rice varieties leads to an increase in amylolytic enzymes, including α-amylase and α-glucosidase. researchgate.net These enzymes hydrolyze starch into various sugars and oligosaccharides. researchgate.net

Subsequent processing of germinated grains, such as through mashing to produce syrups, further influences the carbohydrate profile. In this stage, α-glucosidase can catalyze not only the hydrolysis of α-D-gluco-oligosaccharides but also a transglucosylation reaction. csic.es This reaction involves the transfer of a glucosyl group to an acceptor molecule. For instance, the transfer of a glucosyl unit to glucose forms isomaltose, and its transfer to maltose (B56501) yields panose. csic.es The continued action of these enzymes on the branched structure of amylopectin (B1267705) results in the formation of isomalto-oligosaccharides, including this compound. csic.es

Research on rice has demonstrated that syrups produced from highly germinated rice contain prebiotic oligosaccharides such as isomaltose, panose, and this compound, albeit in small quantities. csic.es The concentration of these oligosaccharides, including this compound, tends to be higher in syrups derived from rice with longer germination times. csic.es For example, a study on waxy rice germination showed that after saccharification, the resulting malted rice syrup contained various oligosaccharides, with this compound being specifically identified as a prebiotic component. researchgate.net

A novel enzyme-fermentation process has also been developed to convert restaurant food waste into animal feed enriched with isomaltooligosaccharides (IMOs) and L-lactic acid. frontiersin.org In this process, enzymatic hydrolysis of starch-containing waste using an enzyme cocktail leads to the synthesis of IMOs, with one specific hydrolysate containing 7.81 g/L of this compound (referred to as IG3). frontiersin.org

The following table summarizes the changes in key components during the germination of waxy and non-waxy rice, which sets the stage for this compound formation.

| Rice Variety | Property | Change over 7-day Germination | Maximum Activity/Concentration |

| Waxy (RD6) | Total Reducing Sugars | Increase | Higher than non-waxy |

| α-amylase activity | Increase | Maximum at day 3 | |

| α-glucosidase activity | Increase | Maximum at day 3 | |

| Non-waxy (RD17) | Total Reducing Sugars | Increase | Lower than waxy |

| Free Amino Nitrogen | Increase | Higher than waxy |

Ecological Roles of this compound in Microbial Ecosystems

This compound serves as a selective substrate for various microorganisms, particularly within the complex ecosystem of the mammalian gut, where it exhibits prebiotic properties.

The human gut is a densely populated environment where beneficial bacteria, such as those from the Lactobacillus and Bifidobacterium genera, play a crucial role in health. jst.go.jp These probiotic bacteria can utilize non-digestible oligosaccharides for their growth and activity. jst.go.jp Isomalto-oligosaccharides (IMOs), which include this compound, are recognized for their ability to selectively stimulate the proliferation of these beneficial microbes. frontiersin.orgjst.go.jp

Studies on the metabolism of IMOs by probiotic bacteria have revealed specific preferences and enzymatic pathways. For instance, Bifidobacterium species have been shown to preferentially metabolize oligosaccharides with a higher degree of polymerization (DP) compared to disaccharides. researchgate.netualberta.ca Research on Bifidobacterium breve UCC2003 identified two novel α-glucosidases, Agl1 and Agl2, which are capable of hydrolyzing this compound. asm.org The preferred substrates for these enzymes also include panose and isomaltose. asm.org This enzymatic capability allows B. breve to utilize oligosaccharides like this compound for energy, contributing to its persistence and beneficial activities in the gut. asm.org

Similarly, various strains of Lactobacillus, such as Lactobacillus reuteri, can metabolize components of IMO mixtures. researchgate.netualberta.ca While some lactobacilli may preferentially consume isomaltose, the degradation of this compound and panose has also been observed, typically after the initial consumption of the disaccharide. ualberta.ca The metabolism of IMOs by these bacteria leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits for the host.

The table below details the utilization of this compound and related compounds by specific probiotic bacteria.

| Bacterial Species | Substrate(s) | Key Enzyme(s) | Metabolic Outcome |

| Bifidobacterium breve UCC2003 | This compound, Panose, Isomaltose | α-glucosidases (Agl1, Agl2) | Hydrolysis and utilization of the oligosaccharide for growth. asm.org |

| Bifidobacterium longum | Higher DP oligosaccharides | Not specified | Preferential metabolism of larger oligosaccharides, accumulation of glucose. researchgate.netualberta.ca |

| Lactobacillus reuteri | Isomaltose, this compound, Panose | Not specified | Sequential metabolism, with isomaltose often consumed first. ualberta.ca |

While the role of this compound in the gut microbiome is relatively well-studied, its function in other environmental microbial ecosystems, such as soil, is less understood. Soil microorganisms are critical for nutrient cycling and the degradation of organic matter. nau.edu They secrete a vast array of extracellular enzymes to break down complex carbohydrates. nih.gov Although soil microbial communities possess diverse metabolic capabilities, specific data on the ecological role and turnover of this compound in soil environments are not extensively documented in the available literature. The primary documented ecological impact of this compound remains centered on its function as a prebiotic in the gut, where it helps shape the composition and activity of the microbiota.

Advanced Analytical Methods for Isomaltotriose Detection and Characterization

High-Resolution Chromatographic Approaches for Isomaltotriose Quantification

Chromatographic techniques are fundamental to the analysis of carbohydrates, separating components of a mixture for individual quantification. umass.edu High-performance liquid chromatography and ion chromatography are among the most powerful and widely used methods for analyzing monosaccharides and oligosaccharides like this compound. umass.edupietdaas.nl

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for carbohydrate analysis due to its speed, versatility, and precision. csic.es It allows for the analysis of larger carbohydrates without the need for derivatization, which is often required for gas chromatography. csic.es Various HPLC modes and detection methods are employed for the analysis of this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a common mode for separating polar compounds like neutral carbohydrates. nih.gov This technique, often paired with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, can effectively separate this compound from other sugars. nih.gov For instance, a method for analyzing isomaltooligosaccharides in beverages uses an amide-based column with an RI detector, achieving a limit of quantification (LOQ) of 0.025 g/100 mL for this compound. Another study details a fast gradient HILIC method on a polyol stationary phase with ELSD detection, achieving a retention time of 6 minutes for isomaltulose, demonstrating the speed of modern HPLC applications. nih.gov

The choice of column and mobile phase is critical. Amine-based columns are frequently used for carbohydrate analysis. mdpi.com A typical mobile phase for oligosaccharide separation on an amide column involves a gradient of acetonitrile (B52724) and a buffered aqueous solution. oup.com

A method for the determination of isomaltooligosaccharides in yoghurts using HPLC-ELSD reported a limit of detection (LOD) of 0.55 µg/mL and a limit of quantification (LOQ) of 1.80 µg/mL for this compound. researchgate.net

Table 1: HPLC Methods for this compound Analysis

| Analytical Mode | Column | Detector | Mobile Phase | Application | Reference |

|---|---|---|---|---|---|

| HILIC | ACQUITY UPLC BEH Amide | Refractive Index (RI) | Acetonitrile/Water with Triethylamine | Determination in beverages | |

| HILIC | Polyol stationary phase | Evaporative Light Scattering (ELSD) | Acetonitrile/Water gradient | Fast determination of related sugars | nih.gov |

| HILIC | Halo C18 | Not specified | Methanol/Formic acid | Determination in yoghurts | researchgate.net |

Ion chromatography, particularly High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), is a highly sensitive and specific method for carbohydrate analysis. pietdaas.nlresearchgate.net This technique leverages the weak acidic nature of carbohydrates, which can be ionized to form anions in high-pH eluents, allowing for their separation on anion-exchange columns. nih.govmdpi.com

HPAEC-PAD can separate complex mixtures of oligosaccharides, including isomers, with high resolution. pietdaas.nl It has become a primary method for analyzing various monosaccharides and oligosaccharides. google.com The system allows for the qualitative and quantitative analysis of sugars with up to 70 carbon atoms. mdpi.com For complex samples, a gradient elution using sodium hydroxide (B78521) and sodium acetate (B1210297) is often employed to achieve effective separation. nih.gov

A method developed for the detection of this compound and other sugars in yellow rice wine utilized an ion chromatography system coupled with a mass spectrometer. google.com The separation was achieved on a CarboPac™ PA10 glycan analysis column with a NaOH solution as the eluent. google.com This highlights the power of coupling ion chromatography with mass spectrometry for unambiguous identification and quantification in complex food matrices. google.com

Table 2: Ion Chromatography Systems for Oligosaccharide Analysis

| Column Type | Eluent System | Detection | Application | Reference |

|---|---|---|---|---|

| CarboPac™ PA10 | NaOH solution | Tandem Mass Spectrometry | This compound in yellow rice wine | google.com |

| CarboPac PA10 | NaOH / Sodium Acetate gradient | Pulsed Amperometric Detection (PAD) | General oligosaccharide analysis | nih.gov |

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Mass Spectrometry-Based Techniques for this compound Structural Elucidation

Mass spectrometry (MS) is a powerful tool for identifying chemical compounds by their mass-to-charge ratio. csic.es When coupled with separation techniques or used in tandem (MS/MS), it can provide detailed structural information, which is crucial for distinguishing between carbohydrate isomers like this compound. nih.govnih.gov

The structural complexity and vast number of isomers make carbohydrate analysis challenging for conventional MS. mdpi.com Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion in the gas phase. polyu.edu.hkacs.org This capability is highly effective for resolving isobaric ions (ions with the same mass) that are otherwise indistinguishable by MS alone. polyu.edu.hk

IM-MS has been successfully applied to differentiate trisaccharide isomers, including this compound, raffinose (B1225341), and melezitose. mdpi.comacs.org The technique measures the collision cross-section (CCS) of an ion, which provides information about its three-dimensional structure. polyu.edu.hk Even with unresolved ion mobility profiles, deconvolution software can be used to differentiate isomeric species in a mixture. acs.org For example, a study demonstrated the use of an automated deconvolution software to analyze overlapped IM profiles from a mixture of raffinose and this compound. acs.org

Tandem MS (MS/MS) analysis of halide adducts (e.g., chloride or bromide) of trisaccharides can also produce distinct diagnostic fragment ions, enabling the differentiation of positional isomers like maltotriose, cellotriose, nigerotriose, and this compound. nih.gov For this compound [M+Cl]⁻ adducts, diagnostic ions at m/z 375 and 293 have been reported. nih.gov

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the higher-order structure and conformational dynamics of biomolecules in solution. thermofisher.comuni-halle.denih.gov The method relies on the exchange of labile hydrogens (like those in hydroxyl groups) with deuterium atoms from a deuterated solvent (e.g., D₂O). thermofisher.comresearchgate.net The rate of this exchange is dependent on factors like solvent accessibility and hydrogen bonding, providing insights into the molecule's conformation. thermofisher.comuni-halle.de

While extensively used for proteins, HDX-MS is also being developed for the analysis of carbohydrates to distinguish between isomeric species. researchgate.net The rate of deuterium uptake, measured by the mass increase, can differ between isomers due to variations in their three-dimensional structures and the accessibility of their hydroxyl groups. researchgate.net This allows for the study of carbohydrate conformations in their solution state. researchgate.net HDX-MS can be applied to analyze conformational changes, providing information that is complementary to other structural biology techniques. nih.govnih.gov

Ion Mobility-Mass Spectrometry (IM-MS) for this compound Isomer Differentiation

Qualitative and Quantitative Determination of this compound in Complex Matrices

The analysis of this compound in real-world samples, such as food and beverages, presents challenges due to the complexity of the matrix. mdpi.comuoguelph.ca Sample preparation is a critical step to remove interfering substances and isolate the carbohydrates of interest. slideshare.net

Methods for determining this compound in products like beverages and yoghurts have been developed and validated. researchgate.net A typical workflow involves sample dilution, centrifugation, and filtration before injection into the analytical system. For more complex matrices like yellow rice wine, a solid-phase extraction (SPE) step using a C18 column may be employed for purification. google.com

The validation of these methods includes establishing parameters such as linearity, limits of detection (LOD), and limits of quantification (LOQ). For example, a method for determining isomaltooligosaccharides in beverages reported an LOQ of 0.025 g/100 mL for this compound. Another HPLC-ELSD method for analyzing yoghurts found an LOD of 0.55 µg/mL and an LOQ of 1.80 µg/mL for this compound, with recoveries ranging from 91.5% to 107.6%. researchgate.net Quantum dots-assisted laser desorption/ionization mass spectrometry (QDA-LDI-MS) has also been explored as a sensitive method for the qualitative and quantitative analysis of carbohydrates in complex biological samples.

Table 3: Validated Method Performance for this compound Quantification

| Matrix | Method | LOD | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Beverages | HPLC-RI | Not Reported | 0.025 g/100 mL | Not Reported | |

| Yoghurts | HPLC-ELSD | 0.55 µg/mL | 1.80 µg/mL | 91.5 - 107.6 | researchgate.net |

| Human Serum | QDA-LDI-MS | Not Reported | Not Reported | Good performance reported |

Application of Reference Standards in this compound Research Assays

The use of reference standards is a fundamental requirement for the development, validation, and execution of accurate and reproducible analytical assays. In this compound research, high-purity reference standards serve as the benchmark against which unknown samples are compared, ensuring the reliability of qualitative and quantitative results. medchemexpress.comvwr.com

This compound reference standards are intended for a variety of research and analytical applications. medchemexpress.com They are indispensable for:

Compound Identification: Confirming the presence of this compound in a sample by comparing retention times or spectral data with the certified reference material.

Method Validation: Establishing the performance characteristics of an analytical method, including linearity, accuracy, precision, and limits of detection and quantification.

System Suitability Testing: Ensuring that the analytical instrument and method are operating correctly before running samples.

Quantitative Analysis: Creating calibration curves to determine the exact concentration of this compound in a sample. cnif.cn

These standards are rigorously tested and characterized to confirm their chemical identity and purity. vwr.com They are available from various suppliers and are specified for use in biochemical enzyme assays and in vitro diagnostic analysis. libios.fr The availability of certified reference materials, such as those from pharmaceutical secondary standards, underscores their importance in quality control workflows. Cell line-derived reference standards, which mimic the complexity of patient material, are also utilized in research assay workflows, particularly for genomic applications, highlighting the broad utility of reference materials. horizondiscovery.com

Method Development for this compound Detection in Biological and Food Samples

The detection of this compound in complex matrices like food and biological samples requires sophisticated analytical methods capable of separating it from a multitude of other components, including isomers and other oligosaccharides.

Detection in Food Samples

Several chromatographic techniques have been developed and optimized for the analysis of this compound in food products. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a prominent method for carbohydrate analysis. thermofisher.com It allows for the direct analysis of underivatized carbohydrates with high selectivity and sensitivity. thermofisher.com HPAE-PAD has been successfully used to separate and quantify isomaltooligosaccharides, including this compound, in syrups and other food products. cnif.cneurofinsus.com This technique can effectively separate this compound from other sugars like glucose, fructose, maltose (B56501), and panose (B1197878). cnif.cn

Another established method involves High-Performance Liquid Chromatography (HPLC) coupled with various detectors. An HPLC system using an amino-functionalized column (e.g., Hypersil APS-2 NH2) with an evaporative light-scattering detector (ELSD) has been developed for the detection of isomaltulose, a related sugar, in food. google.com This method demonstrates good separation from sucrose (B13894) and has a detection limit of 30 µg/mL. google.com HPLC with a refractive index (RI) detector has also been used to analyze for isomaltooligosaccharides, including isomaltose (B16258) and this compound. hplc.eu

For more complex food matrices like yellow rice wine, a highly sensitive method using ion chromatography-tandem mass spectrometry (IC-MS/MS) has been developed. google.com This approach uses a specialized glycan analysis column (CarboPac™ PA10) for separation, followed by mass spectrometry for highly specific detection and quantification. google.com The method involves sample dilution and purification using a C18 solid-phase extraction column to minimize matrix interference. google.com

Table 1: Analytical Methods for this compound Detection in Food Samples

| Method | Column/Stationary Phase | Mobile Phase | Detector | Key Findings & Applications | Citations |

|---|---|---|---|---|---|

| HPAE-PAD | CarboPak™ PA10 | Gradient of NaOH and Sodium Acetate (NaOAc) | Pulsed Amperometric Detection (PAD) | Good separation of seven sugars in under 26 minutes; sensitive for quantitative analysis of isomaltooligosaccharides in syrups. | cnif.cnresearchgate.net |

| IC-MS/MS | CarboPac™ PA10 | NaOH solution | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and specific for detecting this compound in complex matrices like yellow rice wine; allows for simultaneous qualitative and quantitative confirmation. | google.com |

| HPLC-RI | COSMOSIL Sugar-D | Acetonitrile:Water (75:25) | Refractive Index (RI) | Used for the analysis of isomaltooligosaccharides in health food compositions. | hplc.eu |

| HPLC-ELSD | Hypersil APS-2 (NH₂) | Acetonitrile:Deionized Water (88:12 to 85:15) | Evaporative Light-Scattering Detector (ELSD) | Developed for isomaltulose; separates completely from sucrose with a low detection limit. | google.com |

Detection in Biological Samples

The analysis of this compound in biological materials often relies on the same powerful analytical platforms used for food analysis, though sample preparation can be more extensive to remove interfering substances like proteins and lipids. researchgate.netnih.gov Gas chromatography/mass spectrometry (GC/MS) and liquid chromatography/mass spectrometry (LC-MS) are standard, powerful techniques for analyzing compounds in complex biological matrices. researchgate.netcdc.gov

Enzymatic assays represent an alternative approach. For instance, the dextran-saccharifying activity of an endo-dextranase that produces this compound was measured by estimating the reducing sugars produced from a dextran (B179266) substrate. tandfonline.com While enzymatic methods can be rapid for analyzing multiple samples, they may lack the specificity to quantify individual oligosaccharides like this compound when other reducing sugars are present. researchgate.net

The IC-MS/MS method detailed for yellow rice wine serves as a strong model for biological fluid analysis due to the complexity of the sample matrix. google.com The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a particularly robust technique for quantifying pharmaceutical compounds and their metabolites in biological fluids like plasma, urine, and tissue, offering high sensitivity and specificity. researchgate.netnih.gov The sample preparation typically involves extraction (e.g., liquid-liquid or solid-phase extraction) and may require derivatization for certain GC-based methods. researchgate.netcdc.gov

Table 2: Analytical Methods for this compound Detection in Biological Samples

| Method | Principle | Sample Preparation | Detection | Key Features | Citations |

|---|---|---|---|---|---|

| IC-MS/MS | Chromatographic separation followed by mass-based detection. | Dilution and solid-phase extraction (SPE) to remove matrix components. | Tandem Mass Spectrometry (MS/MS) | High sensitivity and specificity; provides structural information for definitive identification. | google.comresearchgate.net |

| Enzymatic Assay | Enzyme-catalyzed reaction where this compound is a product or substrate. | Enzyme incubation with substrate (e.g., dextran). | Colorimetric or other methods to measure reaction products (e.g., reducing sugars). | Can be used to assay enzyme activity that produces this compound; may be less specific for direct quantification in a mixture. | researchgate.nettandfonline.com |

| GC/MS | Separation of volatile compounds followed by mass-based detection. | Extraction and often derivatization to increase volatility. | Mass Spectrometry (MS) | A standard tool in toxicology and metabolomics for detecting metabolites in biological specimens. | researchgate.netcdc.gov |

Biotechnological Applications and Research Utility of Isomaltotriose

Isomaltotriose in the Production of Functional Food Ingredients (Isomaltooligosaccharides)

This compound is a key constituent of isomaltooligosaccharides (IMOs), a group of oligosaccharides recognized as functional food ingredients and prebiotics. researchgate.netalfa-chemistry.com IMOs are mixtures of glucose oligomers, including molecules like isomaltose (B16258), panose (B1197878), and this compound, connected by α-1,6 glycosidic linkages. alfa-chemistry.commdpi.com These ingredients are sought after in the food industry for their health-promoting properties, such as stimulating the growth of beneficial gut bacteria. alfa-chemistry.comsci-hub.st

The biotechnological production of IMOs is a complex enzymatic process that typically starts with a starch-based raw material, such as corn or wheat. google.com This substrate is first converted into a maltose-rich syrup. google.com Subsequently, enzymes with transglucosidase activity, notably α-glucosidase from microorganisms like Aspergillus niger, catalyze the formation of α-1,6 linkages, synthesizing this compound and other IMOs. mdpi.comgoogle.comnih.gov The industrial process involves a series of reactions using enzymes like α-amylases, β-amylases, pullulanases, and α-glucosidases to convert starch into the final IMO product. researchgate.net

Research has focused on optimizing IMO production to improve efficiency and yield. One approach involves the simultaneous saccharification and transglucosylation (SST) of a starch slurry using an enzyme cocktail. researchgate.netredalyc.orgejbiotechnology.info For example, a study utilizing a cocktail of pullulanase, α-amylase, β-amylase, and Aspergillus niger α-transglucosidase achieved a 49.09% yield of IMOs (isomaltose, panose, and this compound) from liquefied starch in just 13 hours. redalyc.orgejbiotechnology.info Another method employed immobilized α-glucosidase in an organic-aqueous biphasic system, which enhanced the catalytic activity and resulted in an IMO yield of 50.83%. nih.gov The use of whole microbial cells, such as Microbacterium sp., which possess cell-bound α-glucosidase, has also been explored for synthesizing a mixture of IMOs, including this compound and isomaltotetraose. researchgate.net

| Enzyme/Method | Substrate | Key Products | Yield/Concentration | Source |

|---|---|---|---|---|

| Enzyme cocktail (pullulanase, α-amylase, β-amylase, α-transglucosidase) | Liquefied starch | Isomaltose, Panose, this compound | 49.09% total IMOs | redalyc.orgejbiotechnology.info |

| Immobilized α-glucosidase (from Aspergillus niger) in a butyl acetate-aqueous system | Maltose (B56501) | Isomaltose, Panose, this compound | 50.83% total IMOs | nih.gov |

| Cell-bound α-glucosidase (from Microbacterium sp.) | Maltose | This compound, Isomaltotetraose, Isomaltopentaose, Isomaltohexaose | 85 g/L total IMOs | researchgate.net |

| α-Glucosidase (from Saccharomyces cerevisiae expressing Aspergillus niger gene) | Maltose | Panose, Isomaltose, this compound | Isomaltose becomes the predominant product after 24 hours. | nih.govacs.org |

| Endo-dextranase (from Fusarium sp.) | Dextran (B179266) T-2000 | This compound (major), Isomaltose, Glucose | ~62% this compound | tandfonline.com |

This compound as a Substrate and Reference Standard in Biochemical Enzyme Assays and In Vitro Diagnostic Analysis

High-purity this compound serves as a critical tool for research, particularly in biochemical enzyme assays and in vitro diagnostic analyses. a-matrix.nglibios.fr It functions as a specific substrate for various carbohydrate-active enzymes, allowing researchers to study their activity, kinetics, and substrate specificity. chemimpex.com

This compound is a known substrate for enzymes such as α-glucosidase and endo-1,6-α-dextrinase. libios.fr For example, studies on α-glucosidase from Paecilomyces varioti demonstrated that the enzyme rapidly hydrolyzes isomaltooligosaccharides, including this compound. oup.com Kinetic analysis of this enzyme revealed specific Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) values for this compound, providing insight into the enzyme's catalytic efficiency towards this substrate. oup.com Similarly, the α-glucosidase from Thermus thermophilus has been shown to hydrolyze this compound. nih.gov The isomalto-dextranase from Arthrobacter globiformis also utilizes this compound as a substrate, and studies have used it to investigate the essential ionizable groups at the enzyme's catalytic site. tandfonline.com

In addition to its role as a substrate, this compound is used as an analytical standard for the identification and quantification of sugars in various mixtures. medchemexpress.com In high-performance liquid chromatography (HPLC) analysis of IMO production, pure this compound is used as a reference standard to identify and measure its concentration in the reaction products. oup.com This is crucial for process optimization and quality control in the functional food industry.

| Enzyme | Source Organism | Substrates Tested | Kinetic Parameters for this compound | Source |

|---|---|---|---|---|

| α-Glucosidase | Paecilomyces varioti AHU 9417 | Maltose, Isomaltose, Kojibiose, Nigerose, Phenyl α-glucoside, Maltotriose, this compound, Panose, Phenyl α-maltoside, Soluble starch | Kₘ: 4.6 mM, Relative Vₘₐₓ: 73 (compared to Maltose at 100) | oup.com |

| α-Glucosidase | Aspergillus niger (mutagenized) | Maltose, α-methylglucose, Sucrose (B13894), Isomaltose, this compound, Panose | Demonstrated activity, but maltose was the preferred substrate. | mdpi.com |

| Isomalto-dextranase | Arthrobacter globiformis T6 | Dextran T2000, this compound | Kₘ: 1.0 mM, Vₘₐₓ: 0.19 µmol/min/mg | tandfonline.com |

| α-Glucosidase (AglH) | Thermus thermophilus HB27 | Trehalose (B1683222), Isomaltose, Sucrose, Panose, this compound, Maltose, and others | Hydrolyzes this compound, though trehalose is the preferred substrate. | nih.gov |

Emerging Research Applications of this compound in Glycotechnology and Biomaterials

The fields of glycotechnology and biomaterials are increasingly exploring the use of specific oligosaccharides like this compound to construct complex, functional macromolecules. nih.gov Glycopolymers, which are synthetic polymers featuring carbohydrate moieties, are of significant interest for biomedical applications due to their ability to mimic natural glycoconjugates. mdpi.comrsc.orgrsc.org

While much of the initial research in glycopolymers has focused on monosaccharide-based monomers, there is growing interest in using well-defined oligosaccharides like this compound as building blocks. Incorporating a trisaccharide unit can impart more specific and potentially stronger interactions with biological targets, such as lectins, which are proteins that bind to carbohydrates. escholarship.org The synthesis of such complex glycopolymers can be achieved through advanced techniques like Reversible-Deactivation Radical Polymerization (RDRP), which allows for control over the polymer's architecture and molecular weight. mdpi.com

Structural Biology and Enzymatic Recognition of Isomaltotriose

Crystallographic Analysis of Isomaltotriose-Enzyme Complexes

X-ray crystallography has been an indispensable tool for capturing high-resolution snapshots of this compound bound within the active sites of various enzymes. These structures provide direct evidence of the binding modes and the specific amino acid residues that govern substrate recognition and catalysis.

The binding of this compound within the active site of a glycoside hydrolase is a highly specific process, dictated by the architecture of the enzyme's substrate-binding cleft, which is typically composed of a series of subsites. Each subsite accommodates one glucose residue of the oligosaccharide. The arrangement and properties of these subsites determine the enzyme's specificity and mode of action.

In glucansucrases from the GH70 family, such as GTF180 from Lactobacillus reuteri, this compound has been observed to adopt distinct binding modes. In one mode, the trisaccharide occupies subsites +1, +2, and +3 (or designated as +II', +1, and +II'' in some studies), where the reducing end glucose residue settles into subsite +2 and engages in stacking interactions with aromatic residues like tryptophan. mdpi.com This orientation is crucial for the elongation of an α-1,6-linked glucan chain. mdpi.com Another binding orientation shows this compound spanning subsites in a manner that positions the central glucose unit at subsite +1, directing its O3 hydroxyl group towards the anomeric carbon (C1) of the glucosyl-enzyme intermediate at subsite -1. This specific binding mode illustrates how an α-1,3 branch point can be introduced into the growing glucan polymer. mdpi.com

Complex structures of dextranase (B8822743) from Streptococcus mutans with this compound have also revealed its substrate-binding mechanisms. rug.nl Similarly, studies on alternansucrase, another GH70 enzyme, have identified surface binding sites on the catalytic domain that can accommodate this compound, suggesting roles in guiding the substrate to the active site or in modulating product elongation. acs.org In isomalto-dextranase (AgIMD), a member of the GH27 family, isomaltose (B16258), a component of this compound, binds at subsites -2 and -1. colab.ws While isomaltase from Saccharomyces cerevisiae shows high activity towards isomaltose, it has notably little activity towards this compound, a specificity dictated by steric hindrance from key amino acid residues at the entrance of the active site pocket. mdpi.combiorxiv.org

The binding modes are stabilized by a network of hydrogen bonds and van der Waals interactions between the glucose units of this compound and the amino acid residues lining the active site. Aromatic residues frequently play a critical role through CH-π stacking interactions with the pyranose rings of the glucose units, anchoring the substrate in a productive conformation for catalysis.

Crystallographic studies, often coupled with site-directed mutagenesis, have been pivotal in identifying the specific amino acid residues that are critical for binding this compound and catalyzing its transformation. These residues can be broadly categorized as catalytic residues, which directly participate in the chemical reaction, and substrate-binding residues, which are responsible for specificity and orientation.

In glycoside hydrolases, the catalytic machinery typically involves a pair of acidic residues, often aspartate or glutamate, that act as a general acid and a nucleophile or general base. nih.gov For instance, in isomaltose glucohydrolase (IGHase) from the GH15 family, Glu178 acts as the general acid catalyst and Glu335 as the general base. researchgate.netdtic.mil However, structural and biochemical analyses have revealed a more complex catalytic mechanism in IGHase, suggesting that Tyr48 functions as a second catalytic base. The positioning and function of this tyrosine are influenced by another key residue, Phe290, which is unique to IGHase compared to other GH15 members. researchgate.netdtic.mil

Beyond the catalytic core, other residues are crucial for shaping the active site and ensuring substrate specificity. In dextran (B179266) glucosidase from Streptococcus mutans, Trp238 is a key residue involved in forming the +1 and +2 subsites, and its conformational change is important for catalysis. portlandpress.com In isomalto-dextranase (AgIMD), a loop containing Asp-207 is involved in interacting with the glucose residue at subsite +1 and is important for the enzyme's activity on the polysaccharide dextran. colab.ws The table below summarizes key residues and their functions in the recognition of this compound or its components in various enzymes.

| Enzyme | Family | Key Residue(s) | Function | Reference(s) |

| Isomaltose Glucohydrolase | GH15 | Glu178, Glu335 | Catalytic acid and base | researchgate.netdtic.mil |

| Isomaltose Glucohydrolase | GH15 | Tyr48, Phe290 | Second catalytic base and modulating residue | researchgate.netdtic.mil |

| GTF180 Glucansucrase | GH70 | W1065 | Stacking interactions at subsite +2 | mdpi.com |

| Dextran Glucosidase | GH13 | Trp238 | Formation of +1/+2 subsites, conformational change | portlandpress.com |

| Isomalto-dextranase (AgIMD) | GH27 | Asp-207 | Subsite +1 interaction, catalysis of dextran | colab.ws |

These residues collectively create a specific microenvironment within the active site that not only recognizes the α-1,6 linkage characteristic of this compound but also positions the substrate optimally for the subsequent chemical reaction, be it hydrolysis or transglycosylation.

Binding Modes of this compound within Glycoside Hydrolase Active Sites

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

While crystallography provides static pictures, computational methods such as molecular docking and molecular dynamics (MD) simulations offer a dynamic view of enzyme-substrate interactions. These approaches are crucial for understanding the entire binding process, the conformational flexibility of both the enzyme and the ligand, and the energetics of the interaction.